2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol
Description
This compound features a pyrimidine core substituted with an amino group at position 2 and a phenyl group at position 5. The phenol moiety at position 4 is further substituted with a 3-chlorobenzyloxy group. Its molecular formula is C24H19ClN3O3, with a molecular weight of approximately 432.89 g/mol (estimated).
Properties
Molecular Formula |
C23H18ClN3O2 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H18ClN3O2/c24-17-8-4-5-15(11-17)14-29-18-9-10-19(21(28)12-18)22-20(13-26-23(25)27-22)16-6-2-1-3-7-16/h1-13,28H,14H2,(H2,25,26,27) |
InChI Key |
FZWDYPREYBVEBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-5-phenyl-4-pyrimidinyl)-5-[(3-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the phenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the chlorobenzyl group: This can be done through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the pyrimidine derivative with the chlorobenzyl group under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-5-phenyl-4-pyrimidinyl)-5-[(3-chlorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-amino-5-phenyl-4-pyrimidinyl)-5-[(3-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core and Phenol Moiety
Key structural analogs differ in substituents on the pyrimidine ring and the benzyloxy/phenoxy groups. These variations impact physicochemical properties and biological activity.
Table 1: Structural and Computational Properties of Comparable Compounds
*Estimated based on analogous structures.
Key Observations:
Lipophilicity (XLogP3):
- The target compound’s 3-chlorophenylmethoxy group increases XLogP3 (~5.2) compared to the 4-fluorophenylmethoxy analog (XLogP3 = 4.7) due to chlorine’s higher hydrophobicity .
- The 3,4-dichlorophenylmethoxy derivative (XLogP3 = 5.8) is more lipophilic than the target compound, suggesting enhanced membrane permeability .
Methoxy groups (e.g., in ) introduce electron-donating effects, altering electronic distribution and hydrogen-bonding capacity.
Topological Polar Surface Area (TPSA):
Computational and Structural Analysis
- For example, the 3-chlorophenylmethoxy group’s electron-withdrawing nature could polarize the phenol ring, affecting reactivity .
- SHELX Refinement: Critical for resolving crystal structures, particularly for analogs with bulky substituents (e.g., 3,4-dichlorophenylmethoxy) .
Biological Activity
The compound 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity, focusing on synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions starting from substituted phenols and pyrimidines. The general synthetic route includes the formation of the pyrimidine core followed by methoxylation and chlorination steps. The final product's structure can be confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into its molecular interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, compounds with structural similarities have shown significant growth inhibition across various cancer cell lines. A notable study reported a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines for related compounds .
Table 1: Anticancer Activity of Related Pyrimidine Derivatives
| Compound | Cell Line | GI% |
|---|---|---|
| Compound A | MCF-7 (Breast) | 50.2% |
| Compound B | HeLa (Cervical) | 47.6% |
| Compound C | A549 (Lung) | 43.9% |
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds have been extensively studied, particularly their ability to inhibit cyclooxygenase (COX) enzymes. For example, certain derivatives demonstrated IC50 values against COX-2 ranging from 23.8 μM to 42.1 μM, indicating moderate to potent inhibition . This suggests that the target compound may exhibit similar properties due to its structural characteristics.
Table 2: COX Inhibition Data for Pyrimidine Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound D | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound E | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound F | 28.39 ± 0.03 | 23.8 ± 0.20 |
Structure-Activity Relationships (SAR)
The biological activity of pyrimidine derivatives often correlates with specific structural features, including the presence of electron-donating groups and the positioning of substituents on the aromatic rings. For example, studies indicate that compounds with methoxy or chloro substituents at specific positions exhibit enhanced activity against cancer cell lines and COX enzymes .
Case Studies
A significant case study involved the evaluation of a series of pyrimidine derivatives in vitro against renal carcinoma cell lines, where compounds were found to induce apoptosis and cell cycle arrest at G0/G1 phases . The results indicated that these compounds could serve as potential therapeutic agents in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
